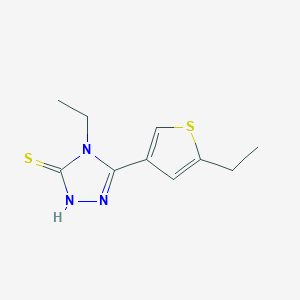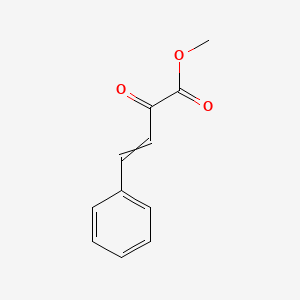
Methyl 2-oxo-4-phenylbut-3-enoate
Vue d'ensemble
Description
Methyl 2-oxo-4-phenylbut-3-enoate is an organic compound with the molecular formula C({11})H({10})O(_{3}). It is a derivative of butenoic acid and is characterized by the presence of a phenyl group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing methyl 2-oxo-4-phenylbut-3-enoate involves an aldol condensation reaction between benzaldehyde and methyl acetoacetate. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzaldehyde, followed by dehydration to form the desired product.
-
Claisen Condensation: : Another method involves the Claisen condensation of ethyl phenylacetate with methyl acetate in the presence of a strong base like sodium ethoxide. This reaction forms a β-keto ester, which can then be decarboxylated to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated control systems to maintain precise temperature and pH conditions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Methyl 2-oxo-4-phenylbut-3-enoate can undergo oxidation reactions to form various products. For example, oxidation with potassium permanganate can yield carboxylic acids.
-
Reduction: : The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, other esters.
Applications De Recherche Scientifique
Chemistry
Methyl 2-oxo-4-phenylbut-3-enoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine
This compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of bioactive molecules with anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the manufacture of polymers, resins, and coatings. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-performance materials.
Mécanisme D'action
The mechanism by which methyl 2-oxo-4-phenylbut-3-enoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, it typically acts as a substrate that undergoes hydrolysis or oxidation. The phenyl group and ester functionality play crucial roles in determining the reactivity and specificity of the compound in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-oxo-4-methylbut-3-enoate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 2-oxo-4-phenylbut-3-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-oxo-4-phenylpent-3-enoate: Similar structure but with an additional carbon in the chain.
Uniqueness
Methyl 2-oxo-4-phenylbut-3-enoate is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its analogs. The phenyl group also enhances the compound’s potential biological activity, making it a valuable target for drug development and other applications.
Propriétés
IUPAC Name |
methyl 2-oxo-4-phenylbut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDYRZGSCHGREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342557 | |
| Record name | methyl 2-oxo-4-phenylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6395-86-4 | |
| Record name | methyl 2-oxo-4-phenylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-oxo-4-phenylbut-3-enoate a valuable reactant in organic synthesis?
A1: this compound is a β,γ-unsaturated α-ketoester, a class of compounds that can participate in various reactions to form complex cyclic structures. Its structure, featuring both a ketone and an ester group, allows for diverse reactivity and potential for further transformations. Research shows that it can be utilized in N-heterocyclic carbene (NHC) catalyzed reactions, particularly with the assistance of Lewis acids, to synthesize highly substituted cyclopentanols with excellent diastereo- and enantioselectivity []. This approach offers a route to valuable chiral building blocks for pharmaceuticals and other biologically active compounds.
Q2: Can this compound be used to synthesize other structures besides cyclopentanols?
A3: Yes, the products derived from this compound's reaction with enals, catalyzed by NHCs and a Lewis Acid, are versatile intermediates. For example, the resulting cyclopentanols possess two ester groups that can be further manipulated. Research has demonstrated their conversion to β-hydroxyketones and 3,4-cis-disubstituted cyclopentanones through selective reduction and oxidation steps []. This highlights the potential of this compound as a starting point for accessing a diverse range of valuable cyclic structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

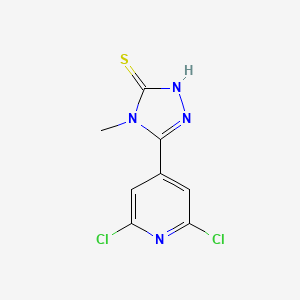
![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)
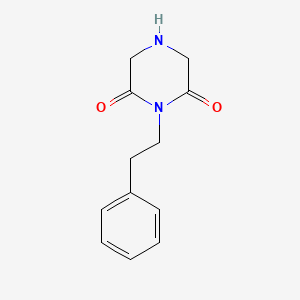
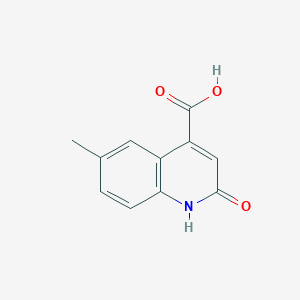


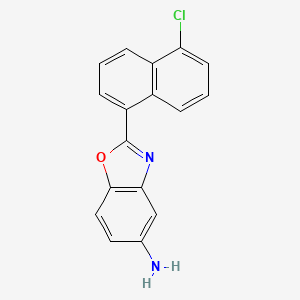
![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)

